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DL-2-Hydroxy-5-nitro-Phenylalanine

Cat. No.: B1579095
M. Wt: 226.19
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Description

Contextualization of Substituted Phenylalanines in Chemical Biology and Material Science Research

Substituted phenylalanines are derivatives of the essential amino acid phenylalanine, where the phenyl ring has been modified with various functional groups. These modifications can dramatically alter the parent amino acid's physical, chemical, and biological properties. In chemical biology, the incorporation of substituted phenylalanines into peptides and proteins is a powerful tool for probing protein structure and function, investigating protein-protein interactions, and developing novel therapeutic agents. beilstein-journals.org The unique functionalities of these non-canonical amino acids can confer enhanced stability, altered binding affinities, and novel catalytic activities to the biomolecules they are part of. beilstein-journals.orgprinceton.edu

In the realm of material science, substituted phenylalanines serve as versatile building blocks for the creation of advanced materials. Their inherent chirality and ability to self-assemble into well-ordered structures make them ideal candidates for the development of hydrogels, nanomaterials, and other functional supramolecular assemblies. rsc.orgrsc.org The properties of these materials can be finely tuned by the nature of the substituents on the phenyl ring, leading to applications in drug delivery, tissue engineering, and catalysis. rsc.org

Academic Significance of DL-2-Hydroxy-5-nitro-Phenylalanine as a Chemical Building Block and Research Probe

This compound is a synthetically produced, non-proteinogenic amino acid that holds considerable academic interest. Its structure, featuring both a hydroxyl and a nitro group on the phenyl ring, makes it a unique bifunctional molecule. The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers. ontosight.ai

As a chemical building block, the presence of the amino, carboxyl, hydroxyl, and nitro groups offers multiple sites for chemical modification, allowing for its incorporation into a wide array of molecular architectures. The nitro group, in particular, is a versatile functional group in organic synthesis, capable of being reduced to an amine or participating in various coupling reactions. nih.gov

As a research probe, the nitroaromatic moiety of this compound is of particular interest. Nitroaromatic compounds are known to be electroactive and can be used to study biological redox processes. mdpi.com Furthermore, the nitro group can act as a quencher of fluorescence, making this compound a potential component in the design of fluorescent probes for detecting specific enzymes or biomolecules. mdpi.com

Overview of Current Research Landscape and Key Academic Challenges

The current research landscape for substituted phenylalanines is vibrant, with ongoing efforts to synthesize novel derivatives and explore their applications. princeton.edunih.gov A significant focus is on the development of efficient and stereoselective synthetic methods to access enantiomerically pure forms of these amino acids. nih.gov For this compound, a key challenge lies in the development of synthetic routes that allow for the selective modification of its various functional groups.

Another area of active research is the incorporation of substituted phenylalanines into peptides and proteins to create "unnatural" biomolecules with enhanced or novel properties. princeton.edu The study of how these modifications impact protein folding, stability, and function is a major academic pursuit. The use of nitro-substituted phenylalanines, like the title compound, in the study of enzyme mechanisms and as potential inhibitors is also an area of interest. researchgate.net

A significant challenge in the field is understanding and predicting the precise effects of a given substitution on the properties of the resulting peptide or material. This requires a combination of experimental studies and computational modeling. For this compound, a deeper understanding of its conformational preferences and its interactions with biological systems and other molecules is necessary to unlock its full potential as a research tool and building block.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
Molecular FormulaC₉H₁₀N₂O₅
Molar Mass226.19 g/mol
IUPAC Name(2RS)-2-amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid
CAS Number1241677-95-1
AppearanceNot explicitly stated in the provided context, but likely a solid at room temperature.
SolubilityNot explicitly stated in the provided context.

Synthesis and Detailed Research Findings

The synthesis of this compound is not explicitly detailed as a complete, multi-step process in the provided search results. However, the synthesis of related compounds suggests a potential pathway. The synthesis of a derivative, DL-Phenylalanine, 2-hydroxy-5-nitro-, ethyl ester, is mentioned to involve a multi-step chemical reaction including nitration, hydroxylation, and esterification of phenylalanine. ontosight.ai A plausible, though not definitively confirmed, synthetic route for this compound could start from phenylalanine. This would likely involve the nitration of the phenyl ring, followed by hydroxylation.

The synthesis of related nitroaromatic compounds provides some insight into potential synthetic strategies. For instance, the synthesis of 2-hydroxy-5-nitropyridine (B147068) involves the nitration of 2-aminopyridine (B139424) followed by a diazotization reaction. google.com Another method describes the synthesis of 2-hydroxy-5-nitropyridine from 2-amino-5-nitropyridine (B18323) by refluxing in sodium hydroxide. prepchem.com While these are for a different heterocyclic system, the principles of aromatic substitution and functional group manipulation are relevant.

Research into substituted phenylalanines has yielded significant findings. For example, meta-substituted phenylalanine and tyrosine analogs have been synthesized and tested for their activity with the Large-neutral Amino Acid Transporter 1 (LAT-1), a protein implicated in cancer. nih.gov This study found that increased lipophilicity correlated with diminished substrate activity and increased inhibition of the transporter. nih.gov Such structure-activity relationship studies are crucial for the rational design of new therapeutic agents.

Furthermore, fluorinated phenylalanines have been shown to enhance the biophysical, chemical, and biological properties of bioactive molecules. beilstein-journals.org The incorporation of these unnatural amino acids into proteins can be used to probe protein structure and metabolic processes. beilstein-journals.org These findings highlight the broad potential of substituted phenylalanines, including this compound, in advancing our understanding of biological systems and in the development of new technologies.

Properties

Molecular Weight

226.19

Origin of Product

United States

Synthetic Methodologies for Dl 2 Hydroxy 5 Nitro Phenylalanine

Classical and Modern Approaches to Phenylalanine Derivatives Synthesis

The synthesis of phenylalanine and its derivatives has evolved from classical methods to more sophisticated modern techniques, enabling the creation of a wide array of functionalized amino acids.

Classical Methods:

Historically, two of the most prominent methods for synthesizing amino acids, including phenylalanine derivatives, are the Strecker synthesis and the Erlenmeyer-Plöchl synthesis.

Strecker Synthesis : First discovered by Adolph Strecker, this method involves a one-pot reaction of an aldehyde, ammonia (B1221849), and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the amino acid. pearson.comvaia.comwikipedia.org For phenylalanine, the starting aldehyde would be phenylacetaldehyde. google.com While effective for producing racemic mixtures of α-amino acids, this method has been adapted using asymmetric auxiliaries or catalysts to achieve stereoselectivity. wikipedia.org

Erlenmeyer-Plöchl Azlactone Synthesis : This method, developed by Friedrich Gustav Carl Emil Erlenmeyer, transforms an N-acylglycine into various amino acids through an oxazolone (B7731731) (azlactone) intermediate. wikipedia.org Specifically, the condensation of an aromatic aldehyde with hippuric acid in the presence of acetic anhydride (B1165640) yields an azlactone, which can be reduced and hydrolyzed to produce phenylalanine. wikipedia.orgwikipedia.org This method has been utilized in the synthesis of various phenylalanine derivatives, including L-m-tyrosine. wikipedia.org

Modern Approaches:

Contemporary synthetic chemistry offers a range of advanced techniques that provide greater efficiency, selectivity, and diversity in the synthesis of phenylalanine derivatives.

Metallocatalytic and Asymmetric Synthesis : The use of transition metal catalysts, such as palladium, copper, and rhodium, has significantly advanced the synthesis of β-phenylalanine derivatives. tandfonline.comnih.gov These methods, including pallado-catalyzed and copper-catalyzed reactions, allow for the development of diverse and complex structures. nih.gov Asymmetric phase-transfer catalysis is another powerful tool for the synthesis of chiral α-amino acid derivatives, offering operational simplicity and mild reaction conditions. nih.gov

Enzymatic and Biocatalytic Methods : Biocatalysis has emerged as a green and highly selective alternative for producing amino acids. tandfonline.com Phenylalanine ammonia lyases (PALs), for instance, can catalyze the asymmetric hydroamination of cinnamic acids to produce enantiomerically enriched L-phenylalanines. nih.gov Transaminases are also employed to synthesize phenylalanine from phenylpyruvic acid. scitepress.org These enzymatic methods offer high product concentration and fewer reaction steps, though the cost of raw materials can be a consideration. scitepress.org

Continuous Flow and Nanoparticle-Based Methods : Recent innovations include the use of continuous flow systems and nanoparticles to enhance reaction efficiency and sustainability. nih.gov For instance, the Erlenmeyer synthesis of azlactones has been successfully demonstrated using Fe2O3 nanoparticles under ultrasonic irradiation, resulting in high yields and short reaction times. researchgate.net

Stereoselective and Chiral Synthesis Strategies for Nitro-Hydroxylated Phenylalanines

Achieving the desired stereochemistry is a critical aspect of synthesizing complex molecules like nitro-hydroxylated phenylalanines. Various strategies are employed to control the formation of chiral centers.

The introduction of both nitro and hydroxyl groups onto the phenylalanine scaffold requires precise control to obtain the desired isomer. The direct nitration of L-phenylalanine using a mixture of concentrated sulfuric and nitric acids is a common method for producing nitrophenylalanine derivatives. researchgate.net However, this can lead to a mixture of isomers.

Stereoselective Synthesis:

Asymmetric Phase-Transfer Catalysis : This method is widely used for the synthesis of chiral α-amino acids due to its simplicity and mild conditions. nih.gov By employing pseudoenantiomeric phase-transfer catalysts, such as those derived from Cinchona alkaloids, it is possible to synthesize both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives with excellent yields and enantioselectivity. nih.gov The stereochemistry of the product is predictable and controlled by the choice of the cinchonine-type or cinchonidine-type catalyst. nih.govnih.gov

Chiral Auxiliaries and Transient Directing Groups : The use of chiral auxiliaries covalently attached to the substrate can direct the stereochemical outcome of a reaction. More recently, the transient directing group (TDG) strategy has gained prominence. This approach utilizes readily available amino acids as chiral auxiliaries that temporarily coordinate to a metal catalyst, enabling enantioselective C-H functionalization without the need for permanent installation and removal of the directing group. acs.org

Enzymatic Deracemization : A chemoenzymatic deracemization process can be coupled with enzymatic amination to produce substituted D-phenylalanines in high yield and excellent optical purity. nih.gov This approach utilizes a stereoselective oxidation followed by a nonselective reduction to resolve the racemic mixture. nih.gov

Organocatalysis : Chiral organocatalysts, such as those derived from proline and other amino acids, have been successfully employed in asymmetric reactions to synthesize chiral building blocks. wordpress.com For example, MacMillan's first-generation organocatalyst, derived from phenylalanine, has proven effective in the enantioselective α-functionalization of aldehydes. acs.org

Reaction Pathway Design and Mechanism Elucidation

The synthesis of DL-2-Hydroxy-5-nitro-phenylalanine can be envisioned through a multi-step pathway, likely starting from a readily available phenylalanine derivative. A plausible route involves the nitration of a protected tyrosine (4-hydroxyphenylalanine) derivative, followed by hydroxylation or rearrangement.

A key step in the synthesis of nitro-substituted phenylalanines is the nitration of the aromatic ring. The reaction of L-phenylalanine with a mixture of concentrated sulfuric acid and nitric acid typically yields a mixture of nitrated products. researchgate.net The mechanism involves the electrophilic substitution of a nitro group onto the phenyl ring.

For the synthesis of a 2-hydroxy-5-nitro derivative, a potential pathway could start with the diazotization of an aminonitrophenylalanine precursor. The conversion of an amino group to a hydroxyl group via a diazonium salt is a well-established transformation. aurco.orgresearchgate.net For instance, a one-pot synthesis of 2-hydroxy-5-nitropyridine (B147068) involves the nitration of 2-aminopyridine (B139424) followed by a diazotization reaction. google.com

Alternatively, a pathway could involve the Henry reaction, which is a C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone. acs.org This could be used to construct the carbon skeleton with the nitro group already in place, followed by the introduction of the hydroxyl and amino functionalities.

The mechanism of converting L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid involves a double SN2 substitution reaction. aurco.orgresearchgate.net Initially, diazotization of the amino group creates a good leaving group. An intramolecular substitution then forms a strained lactone intermediate, which subsequently undergoes an intermolecular SN2 reaction with water to yield the final product with retention of configuration. aurco.org A similar mechanistic principle could be applied to a suitably substituted nitrophenylalanine precursor.

Optimization of Reaction Conditions, Yield, and Purity for Research-Scale Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound, especially for research-scale production where material availability can be limited. Key parameters that are typically optimized include temperature, reaction time, solvent, and catalyst.

For the nitration of L-phenylalanine, orthogonal experiments have been used to optimize reaction conditions. In a batch reactor, a yield of 65.2% of L-4-nitrophenylalanine was achieved using a 2:1 volume ratio of concentrated H2SO4 to concentrated HNO3 at 0°C for 3 hours. researchgate.net By using a tubular reactor, the reaction time was significantly reduced to 5 minutes at 50°C, and the yield increased to 80.9%. researchgate.net

In the synthesis of 2-hydroxy-5-nitropyridine, a one-pot method involves adding 2-aminopyridine to concentrated sulfuric acid, followed by the addition of concentrated nitric acid at 10-20°C. The temperature is then maintained at 40-50°C. After nitration, the reaction is quenched in water at 0-10°C, and a sodium nitrite (B80452) solution is added for the diazotization reaction. google.com

The table below presents a hypothetical optimization of the final diazotization and hydrolysis step for the synthesis of this compound from a corresponding amino-nitro precursor, illustrating the types of parameters that would be investigated.

Table 1: Hypothetical Optimization of Diazotization/Hydrolysis for this compound Synthesis

Entry Temperature (°C) Reaction Time (h) Quenching Agent pH Yield (%) Purity (%)
1 0 1 Water 2 45 85
2 0 2 Water 2 55 88
3 10 1 Water 2 50 83
4 0 2 1M H2SO4 1 62 90
5 0 2 Water 4 58 89

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring System

The aromatic ring of DL-2-hydroxy-5-nitro-phenylalanine is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. This push-pull electronic arrangement governs the positions at which further substitutions will occur.

Electrophilic Aromatic Substitution:

Nitration of L-phenylalanine with a mixture of concentrated nitric and sulfuric acids typically yields 4-nitro-L-phenylalanine. researchgate.netgoogle.comnih.gov The conditions for the nitration reaction can be optimized to achieve high yields. researchgate.net Further electrophilic substitution on the 2-hydroxy-5-nitro-phenylalanine (B1505698) ring would be directed to the positions ortho and para to the hydroxyl group and meta to the nitro group. The most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the activating hydroxyl group, respectively. However, the strong deactivating effect of the nitro group makes further electrophilic substitutions challenging.

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. This allows for the displacement of a suitable leaving group, though none are inherently present on the parent molecule. Derivatization to introduce such a leaving group could open pathways for nucleophilic substitution reactions.

Transformations of the Amino, Carboxyl, and Hydroxyl Functional Groups

The amino, carboxyl, and hydroxyl groups of this compound undergo a range of characteristic reactions, allowing for diverse derivatization strategies. libretexts.orgkhanacademy.orgsketchy.com

Amino Group Reactions:

Acylation: The amino group can be readily acylated to form amides. This is a common strategy for peptide synthesis, where the amino group of one amino acid is coupled with the carboxyl group of another. epo.org

Alkylation: The amino group can also undergo alkylation, though this can be more difficult to control than acylation and may lead to multiple alkylations.

Diazotization: The amino group can be converted to a diazonium salt, which can then undergo various reactions, such as the Sandmeyer or Heck-Matsuda reactions, to introduce a wide range of functional groups onto the aromatic ring. rsc.org

Carboxyl Group Reactions:

Esterification: The carboxyl group can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst. This is often done to protect the carboxyl group during other reactions. rsc.org

Amide Formation: The carboxyl group can be activated and then reacted with an amine to form an amide bond, a fundamental reaction in peptide synthesis. khanacademy.org

Reduction: The carboxyl group can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride. libretexts.org

Hydroxyl Group Reactions:

Alkylation/Etherification: The phenolic hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base.

Esterification: The hydroxyl group can also be acylated to form an ester.

Oxidation: The hydroxyl group can be oxidized under specific conditions, though the presence of other sensitive functional groups must be considered. Studies on related compounds have shown that the hydroxyl group at the C10-position of iridoid glycosides can be selectively oxidized to an aldehyde. nih.gov

The reactivity of these functional groups can be exploited to synthesize a variety of derivatives with tailored properties.

Preparation of Chemical Probes and Reporter Groups utilizing the 2-Hydroxy-5-nitrobenzyl Moiety

The 2-hydroxy-5-nitrobenzyl moiety, derived from this compound, is a valuable component in the design of chemical probes and reporter groups due to its unique chemical and spectroscopic properties. sigmaaldrich.comresearchgate.netscientificlabs.co.ukchemicalbook.com

A key derivative is 2-hydroxy-5-nitrobenzyl bromide (HNB-Br) , a well-established reagent for the specific chemical modification of tryptophan residues in proteins. sigmaaldrich.comresearchgate.netscientificlabs.co.ukchemicalbook.comnih.gov The reaction proceeds via electrophilic substitution on the indole (B1671886) ring of tryptophan. researchgate.net The extent of modification can be quantified spectrophotometrically, as the 2-hydroxy-5-nitrobenzyl chromophore has a distinct absorbance spectrum. researchgate.net This property allows for the determination of protein concentration and the study of tryptophan accessibility in native protein structures. researchgate.net

The reaction of HNB-Br with tryptophan is highly specific in acidic or neutral solutions, with cysteine being the only other amino acid that reacts, albeit to a much lesser extent. researchgate.net In alkaline conditions, tyrosine and cysteine can also be modified. researchgate.net The specificity for tryptophan is attributed to a combination of hydrophobic interactions and a specific charge-transfer complex formation. researchgate.net

The 2-hydroxy-5-nitrobenzyl group has also been incorporated into more complex molecular systems. For instance, N-(2-hydroxy-5-nitrobenzyl) cysteine (N-Hnb-Cys) has been utilized as a thioesterification device in the solid-phase synthesis of peptide imaging probes. acs.orgnih.gov This strategy facilitates the creation of multimodified peptides for applications such as dual imaging. acs.org The N-Hnb-Cys device enables the generation of peptide crypto-thioesters that can be directly used in native chemical ligation (NCL) reactions for the synthesis of long and complex peptide sequences. nih.govresearchgate.net

Below is an interactive data table summarizing the properties and applications of 2-hydroxy-5-nitrobenzyl bromide.

PropertyValueReferences
IUPAC Name 2-(bromomethyl)-4-nitrophenol
CAS Number 772-33-8 sigmaaldrich.com
Molecular Formula C₇H₆BrNO₃ sigmaaldrich.com
Molecular Weight 232.03 g/mol sigmaaldrich.com
Melting Point 144-149 °C sigmaaldrich.comscientificlabs.co.ukchemicalbook.com
Appearance Beige to yellow crystalline powder chemicalbook.com
Application Protein modifying reagent, specific for tryptophan sigmaaldrich.comresearchgate.netscientificlabs.co.ukchemicalbook.comnih.gov

Derivatization for Enhanced Reactivity and Subsequent Molecular Assembly

The strategic derivatization of this compound can enhance its reactivity and facilitate its use as a building block in molecular assembly. The functional groups present offer multiple handles for modification.

One key strategy involves the conversion of the benzylic hydroxyl group into a better leaving group, such as a bromide in 2-hydroxy-5-nitrobenzyl bromide, to facilitate nucleophilic substitution reactions. arkat-usa.org This enhanced reactivity is crucial for its application in modifying biomolecules like proteins. sigmaaldrich.comresearchgate.netnih.gov

The 2-hydroxy-5-nitrobenzyl group itself can be employed as an auxiliary in peptide synthesis to improve acylation yields, especially in the synthesis of "difficult" or cyclic peptides. epo.org The auxiliary can be attached to the nitrogen of an amino acid to increase the reactivity of the subsequent coupling step. The nitro group in the ortho position can also confer photolability, allowing for clean removal of the auxiliary after synthesis. epo.org

Furthermore, the 2-hydroxy-5-nitrobenzyl moiety has been used in the synthesis of photocleavable amphiphilic block copolymers. nih.gov In this application, 5-hydroxy-2-nitrobenzyl alcohol acts as a photodegradable linker between hydrophilic and hydrophobic polymer chains. Upon UV irradiation, the linker cleaves, leading to the disruption of self-assembled structures like micelles and the release of encapsulated molecules. nih.gov

The reaction of 2-hydroxy-5-nitrobenzyl halides with tricoordinated phosphorus compounds has been explored, leading to the formation of spirophosphoranes, although these were found to be unstable. mdpi.com This highlights the potential for this moiety to participate in a range of organophosphorus reactions.

The table below provides examples of derivatization strategies and their applications.

Derivative/StrategyApplicationReferences
2-Hydroxy-5-nitrobenzyl bromideCovalent modification of tryptophan in proteins sigmaaldrich.comresearchgate.netscientificlabs.co.ukchemicalbook.comnih.gov
N-(2-hydroxy-5-nitrobenzyl) cysteineThioesterification device for peptide synthesis acs.orgnih.govnih.govresearchgate.net
2-Hydroxy-5-nitrobenzyl as an auxiliaryImproved acylation in difficult peptide synthesis epo.org
5-Hydroxy-2-nitrobenzyl alcohol linkerSynthesis of photocleavable polymers nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and conformational dynamics of DL-2-Hydroxy-5-nitro-phenylalanine in solution. Both ¹H and ¹³C NMR spectra offer critical data for assigning the positions of protons and carbon atoms within the molecule.

¹H NMR spectral data for the related compound 3-nitro-L-tyrosine reveals characteristic chemical shifts. For instance, in a 500 MHz spectrometer using water as a solvent, proton signals have been observed at specific ppm values, allowing for the assignment of each proton in the molecule. Similarly, ¹³C NMR spectroscopy provides detailed information about the carbon skeleton. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom, which is influenced by the attached functional groups, such as the hydroxyl, nitro, and amino acid moieties.

Table 1: Representative ¹H NMR Spectral Data for 3-Nitro-L-tyrosine in Water (500 MHz)

Chemical Shift (ppm) Intensity Assignment
7.92 100.00 Aromatic H
7.41-7.43 52.32-61.18 Aromatic H
6.99-7.01 81.69-90.20 Aromatic H
3.94-3.97 34.09-44.35 α-H
3.05-3.22 27.95-46.23 β-H

Note: This data is for 3-nitro-L-tyrosine and serves as a close reference for this compound due to structural similarity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound and analyzing intermolecular interactions like hydrogen bonding.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum displays characteristic absorption bands for the nitro group (NO₂), the hydroxyl group (-OH), the carboxylic acid group (-COOH), and the amine group (-NH₂). For instance, in related aromatic nitro compounds, the asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in specific regions of the spectrum. The -OH stretching vibration is also readily identifiable, and its position can indicate the presence of hydrogen bonding.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. It is particularly useful for identifying vibrations of the aromatic ring and the carbon backbone. The combination of FT-IR and Raman spectroscopy allows for a comprehensive characterization of the vibrational modes of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For a molecule like this compound (C₉H₁₀N₂O₅), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is crucial for confirming the structure of this compound. In an MS/MS experiment, the molecular ion of the compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

The fragmentation pattern is characteristic of the compound's structure. For instance, in the analysis of the related compound 3-nitrotyrosine (B3424624), characteristic losses of the nitro group (NO₂) and other functional groups are observed. A notable fragment is the immonium ion of 3-nitrotyrosine, which appears at a specific mass-to-charge ratio (m/z) of 181.1, providing a clear indication of the nitrated tyrosine residue. The analysis of these fragmentation pathways allows for unambiguous structural confirmation.

Table 2: Key Fragmentation Data from Tandem Mass Spectrometry of 3-Nitrotyrosine

Fragment Description
Immonium ion (m/z 181.1) Characteristic fragment for 3-nitrotyrosine.
Neutral loss of NO₂ Indicates the presence of a nitro group.
y and b ion series Provides sequence information in peptides containing this residue.

Note: This data is for 3-nitrotyrosine and serves as a close reference for this compound due to structural similarity.

Electronic Absorption and Fluorescence Spectroscopy for Chromophore Analysis

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the chromophoric properties of this compound, which arise from the presence of the nitrophenyl group.

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The nitrated aromatic ring acts as a strong chromophore. In acidic conditions (low pH), 3-nitrotyrosine exhibits a strong absorption peak around 356-360 nm. In basic conditions (high pH), this peak shifts to around 420-430 nm due to the deprotonation of the phenolic hydroxyl group. This pH-dependent shift is a key characteristic of this class of compounds.

This compound is expected to be essentially non-fluorescent. The nitro group is known to be a fluorescence quencher. The fluorescence quantum yield of the related 3-nitrotyrosine is extremely low, typically less than 1x10⁻⁴.

Table 3: pH-Dependent UV-Vis Absorption Maxima for 3-Nitrotyrosine

Condition Wavelength (λmax)
Acidic (pH 3) ~356 nm
Basic (pH 9) ~420-430 nm

Note: This data is for 3-nitrotyrosine and serves as a close reference for this compound due to structural similarity.

X-ray Crystallography for Solid-State Structural Determination

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A DFT study of DL-2-Hydroxy-5-nitro-Phenylalanine would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. The results would typically be presented in a table of optimized bond lengths and angles.

Following optimization, various electronic properties would be calculated. These include the total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken or Natural Population Analysis charges), which provide insight into the molecule's polarity and the reactivity of different atomic sites.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict which parts of the molecule are most involved in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: This table is for illustrative purposes only, as specific data for the target compound is not available.)

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -
Lowest Unoccupied Molecular Orbital Energy ELUMO -
HOMO-LUMO Energy Gap ΔE -
Ionization Potential I -
Electron Affinity A -
Electronegativity χ -
Chemical Hardness η -
Chemical Softness S -

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions reveal hyperconjugative effects, such as the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. This analysis helps to explain the stability of certain conformations and the nature of intramolecular hydrogen bonds. For this compound, NBO analysis would be particularly useful for studying the interactions involving the hydroxyl, nitro, and carboxylic acid groups.

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Energy (E(2)) for Major Interactions (Note: This table is for illustrative purposes only, as specific data for the target compound is not available.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
- - -
- - -

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and electrostatic potential of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and carboxyl groups, as well as the hydroxyl group, identifying these as sites for electrophilic interaction. Positive potential might be expected around the hydrogen atoms of the amino and hydroxyl groups. This analysis is valuable for predicting how the molecule will interact with other molecules, such as receptors or solvents.

Solvation Models and Thermodynamic Property Prediction in Various Media

The properties and behavior of a molecule can change significantly in different solvents. Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the molecule's structure and properties.

By performing calculations with different solvation models, it is possible to predict how properties like the molecular geometry, electronic structure, and thermodynamic stability (e.g., solvation energy) of this compound would vary in different media, such as in the gas phase versus in a polar solvent like water. For instance, the dipole moment of a molecule typically increases in a polar solvent. These studies are crucial for understanding the behavior of the molecule in a biological environment.

Investigations into Biochemical and Molecular Interactions Excluding Clinical Relevance

Enzyme Substrate and Inhibitor Interaction Studies in vitro

Phenylalanine Ammonia (B1221849) Lyase (PAL) is a key enzyme in the phenylpropanoid pathway. The interaction of PAL with various phenylalanine analogues has been a subject of extensive research to understand its catalytic mechanism and to develop specific inhibitors. Studies on conformationally restricted analogues of phenylalanine, such as 2-aminoindan-2-phosphonic acid (AIP), have shown that they can act as potent, competitive, and slow-binding inhibitors of PAL. nih.gov Kinetic analysis of the PAL-1 isozyme from parsley with AIP revealed that the enzyme-inhibitor complex forms in a single slow step and is reversible. nih.gov

While direct kinetic studies on DL-2-Hydroxy-5-nitro-Phenylalanine with PAL are not extensively detailed in the available literature, the behavior of other analogues provides mechanistic insights. For instance, the analogue 2-aminoindan-2-carboxylic acid serves as a substrate for PAL-1, indicating the enzyme's active site can accommodate modifications to the core phenylalanine structure. nih.gov The inhibition of PAL is known to have significant effects on metabolic pathways, such as reducing the production of phenolics and lignins, which can impact resistance mechanisms in plant-pathogen interactions. nih.gov The study of such interactions is crucial for understanding the enzyme's substrate specificity and for the rational design of novel inhibitors.

The 2-hydroxy-5-nitrobenzyl moiety, a key structural feature of this compound, has been utilized as a chemical reporter group to label and characterize other proteins. In studies involving bovine pancreatic carboxypeptidase A, the enzyme was treated with dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium chloride, a reagent that introduces the 2-hydroxy-5-nitrobenzyl group onto the protein. nih.gov This modification resulted in a monohydroxynitrobenzylated derivative of the enzyme. nih.gov

Further analysis through tryptic digestion and cyanogen (B1215507) bromide cleavage revealed that the reporter group was specifically attached to the N-terminal region of the enzyme. nih.gov Surprisingly, the modification did not occur on a tryptophan residue, which is the typical target for such reagents. Instead, the N-terminal asparagine residue was found to be the site of hydroxynitrobenzylation. nih.gov This specific reactivity suggests that the α-amino group of the N-terminal residue is uniquely positioned within the enzyme's three-dimensional structure, likely in proximity to tryptophan residues, making it susceptible to modification. nih.gov

FindingDescriptionSource
Modification Site The N-terminal asparagine residue of carboxypeptidase A was modified. nih.gov
Reagent Used Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium chloride. nih.gov
Unusual Reactivity The modification occurred on an asparagine residue rather than the expected tryptophan. nih.gov
Structural Implication The reactivity suggests a unique spatial location of the N-terminal α-amino group. nih.gov

The interaction of nitroaromatic compounds with Glutathione (B108866) S-Transferases (GSTs) is of significant interest for understanding detoxification pathways. While direct studies on this compound are limited, research on the closely related compound, 2-hydroxy-5-nitrobenzyl alcohol (HNB), provides valuable insights. HNB binds with moderate affinity to rat alpha-class GST isoenzymes (GSTs 1-2 and 2-2). nih.gov

Fluorescence quenching studies indicate that HNB binding strongly quenches the intrinsic fluorescence of Tryptophan-21 (Trp-21) in each subunit of the GST dimer. This suggests that HNB binds directly at or near this specific tryptophan residue. nih.gov Interestingly, this binding does not affect the catalytic activity of the enzyme. The data suggest the presence of two HNB binding sites per enzyme dimer. nih.gov This research helps to map the ligand-binding sites on GSTs, distinct from the substrate-binding domains, and clarifies that the quenching of intrinsic fluorescence upon ligand binding may be due to direct interaction at this site rather than indirect conformational changes. nih.gov The glutathione-binding site itself is highly specific, with the gamma-glutamyl portion of glutathione being the primary determinant for binding. nih.gov

EnzymeLigandKey FindingSource
Rat Alpha-Class GSTs2-hydroxy-5-nitrobenzyl alcoholBinds with moderate affinity, quenching fluorescence of Trp-21. nih.gov
Rat Liver GSTsGlutathione AnaloguesThe γ-glutamyl site is the main determinant for binding affinity. nih.gov

Nitric Oxide Synthase (NOS) enzymes are crucial signaling proteins, and their inhibition is a significant area of pharmacological research. Various compounds have been evaluated for their ability to inhibit NOS isoforms. For example, N(G)-nitro-L-arginine (NNA) is a known inhibitor of NOS, and its administration has been shown to attenuate the development of tolerance to morphine by affecting NOS activity. nih.gov Similarly, N-acetyl-5-hydroxytryptamine (NAS) has been found to inhibit the expression of inducible NOS (iNOS) in cultured cells and in animal models, an effect that appears to be related to the inhibition of tetrahydrobiopterin (B1682763) synthesis, an essential cofactor for NOS. nih.gov

However, specific enzymatic assay data detailing the direct inhibitory effects of this compound on NOS isoforms are not prominently featured in the reviewed scientific literature. The investigation of novel inhibitors for NOS remains an active field, but the role of this specific modified phenylalanine has not been established.

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its cognate tRNA. nih.gov The substrate specificity of these enzymes, while high, is not absolute. Phenylalanyl-tRNA synthetase (PheRS), for instance, can recognize and process various structural analogues of phenylalanine. nih.gov

Studies using E. coli-derived cell-free systems have demonstrated that PheRS can incorporate ring-substituted phenylalanines, including those with nitro groups, into proteins, although with lower efficiency than the natural substrate. nih.gov The aminoacylation reaction is a two-step process, and the enzyme's active site discriminates against non-cognate amino acids primarily on steric and chemical grounds. nih.govnih.gov Competitive studies have shown that PheRS has a specificity for its native substrate, L-phenylalanine, that is at least two orders of magnitude higher than for these modified analogues. nih.gov This inherent promiscuity can be exploited to incorporate unnatural amino acids into proteins, sometimes requiring the engineering of aaRS enzymes with relaxed substrate specificity to improve incorporation efficiency. sonar.chchapman.eduacs.org

EnzymeSubstrate TypeObservationSource
E. coli PheRSRing-substituted Phenylalanines (including nitro-substituted)Translational incorporation is possible but with lower efficiency than native Phe. nih.gov
E. coli PheRSPhenylalanine vs. AnaloguesSpecificity for the native substrate is at least 100-fold higher than for analogues. nih.gov
Modified PheRSp-Cl-phenylalanineA modified synthetase with relaxed specificity can efficiently attach the unnatural amino acid to tRNA. sonar.chchapman.edu

Molecular Recognition and Ligand Binding Profiling in Defined Biochemical Systems

The molecular recognition of this compound and its structural motifs by various proteins is dictated by specific, well-defined interactions. The binding profiles reveal a versatility in how its chemical features are interpreted by different enzyme active sites and binding pockets.

For Glutathione S-Transferases , the recognition of the related 2-hydroxy-5-nitrobenzyl alcohol is not at the catalytic site but at a distinct binding pocket involving Trp-21. nih.gov This interaction is strong enough to cause significant fluorescence quenching, indicating a specific, non-covalent binding event driven by the chemical properties of the nitrophenyl group.

The study of Carboxypeptidase A with a 2-hydroxy-5-nitrobenzyl reporter group highlights another mode of molecular recognition: covalent labeling based on unique structural features of the protein. The specific labeling of the N-terminal asparagine, rather than a more chemically susceptible tryptophan, points to a recognition mechanism where the three-dimensional fold of the enzyme directs the reactivity of the labeling agent to a spatially accessible and electronically suitable site. nih.gov

Finally, while direct binding data for Phenylalanine Ammonia Lyase is sparse, studies with related analogues show that recognition is based on mimicking the transition state or the substrate itself. The binding of inhibitors like AIP to the active site is a competitive process, indicating that the enzyme recognizes the analogue as being similar enough to phenylalanine to occupy the same binding pocket. nih.gov

Non-Covalent Interactions with Model Receptor Systems

The study of this compound's interactions with model protein systems, such as enzymes, provides critical insights into the nature of molecular recognition. High-resolution structural studies of an engineered aminoacyl-tRNA synthetase (RS), designed to specifically recognize and bind 3-nitrotyrosine (B3424624) (nitroTyr), have elucidated the precise non-covalent forces at play. acs.org

Within the active site of this synthetase, the nitroTyr molecule is held in place by a network of specific interactions. The hydroxyl group of the amino acid forms hydrogen bonds with the side chain of a serine residue (Ser158) and a water molecule, which is itself positioned by a histidine (His32). acs.org Crucially, the nitro moiety forms hydrogen bonds with a glutamine residue (Gln109) and another water molecule. acs.org These interactions demonstrate how the unique chemical features of the nitrated compound are specifically recognized by the receptor pocket. In other model systems, the binding of the related compound 2-hydroxy-5-nitrobenzyl alcohol to glutathione S-transferases has been shown to quench the intrinsic fluorescence of a nearby tryptophan residue, indicating a direct binding event at or near this amino acid. nih.govresearchgate.net

Table 1: Non-Covalent Interactions of 3-Nitrotyrosine in a Model Synthetase Active Site
Interacting Moiety of 3-NitrotyrosineReceptor Residue/MoleculeType of InteractionReference
Hydroxyl GroupSer158 Side ChainHydrogen Bond acs.org
Hydroxyl GroupWater Molecule (Wat34)Hydrogen Bond acs.org
Nitro Group (-NO2)Gln109Hydrogen Bond acs.org
Nitro Group (-NO2)Water Molecule (Wat2)Hydrogen Bond acs.org
Aromatic RingCys70 and Leu65Close Packing / van der Waals acs.org

Studies on Allosteric Regulation and Conformational Changes Induced by Binding

The binding of a ligand to a protein can induce significant conformational changes, which are central to biological regulation. The binding of this compound is a clear example of this phenomenon. When 3-nitrotyrosine binds to its engineered synthetase, it forces a notable conformational adjustment in the ligand itself; the nitro group is rotated 22 degrees out of the plane of its own aromatic ring to satisfy the hydrogen-bonding network within the active site. acs.org

Translational Incorporation into Peptides and Proteins within Cell-Free Systems

Cell-free protein synthesis (CFPS) systems offer a powerful and flexible platform for incorporating non-canonical amino acids (ncAAs) like this compound into proteins. nih.govfrontiersin.org These in vitro systems provide direct access to the translational machinery, allowing for manipulations that are difficult or impossible to achieve in living cells. nih.govfrontiersin.org

Methodologies for Site-Specific Incorporation of Non-Canonical Amino Acids

The site-specific incorporation of ncAAs into a growing polypeptide chain is primarily achieved through the expansion of the genetic code. frontiersin.orgnih.gov This process requires two key components: an orthogonal codon and a corresponding orthogonal aminoacyl-tRNA synthetase/tRNA pair. frontiersin.orgnih.gov

The most common strategy is amber codon suppression, where the UAG stop codon, which normally signals the termination of translation, is reassigned to encode the ncAA. acs.orgfrontiersin.org An engineered aminoacyl-tRNA synthetase (aaRS) is created that exclusively recognizes the desired ncAA (e.g., 3-nitrotyrosine) and charges it onto an engineered transfer RNA (tRNA). acs.org This orthogonal tRNA has an anticodon (CUA) that recognizes the UAG codon in the messenger RNA (mRNA) sequence, leading to the insertion of the ncAA at that specific position. acs.org

Cell-free systems are particularly advantageous for this process as they are open systems, allowing researchers to directly add purified components, control concentrations, and minimize competition from endogenous molecules. nih.govfrontiersin.org For example, the removal of Release Factor 1 (RF1), the protein that normally recognizes the UAG stop codon, from the cell-free extract can significantly improve the efficiency of ncAA incorporation. researchgate.net

Table 2: Key Methodologies for Site-Specific ncAA Incorporation in Cell-Free Systems
MethodologyDescriptionKey ComponentsReference
Genetic Code ExpansionReassigning a codon to encode a new amino acid.Orthogonal codons (e.g., UAG) frontiersin.orgnih.gov
Amber (UAG) Codon SuppressionUtilizing the UAG stop codon to insert an ncAA.Engineered tRNA with CUA anticodon, engineered aaRS. acs.org
Orthogonal Synthetase/tRNA PairAn enzyme-tRNA pair that is specific for the ncAA and does not interact with endogenous components.Engineered aaRS, engineered tRNA. frontiersin.orgnih.gov
Cell-Free Protein Synthesis (CFPS)In vitro synthesis using cell extracts or purified components, allowing for manipulation of the translation environment.E. coli cell extract, PURE system, removal of competing factors (e.g., RF1). nih.govfrontiersin.orgresearchgate.net

Impact of Modified Amino Acid Incorporation on Protein Structure and Function in vitro

The incorporation of this compound has significant consequences for the resulting protein's physicochemical properties, structure, and function. The addition of the electron-withdrawing nitro group to the tyrosine ring alters several key characteristics. nih.govportlandpress.com

Table 3: Physicochemical Impact of Tyrosine Nitration
PropertyChange upon NitrationConsequenceReference
pKa of Phenolic GroupDecreases (from ~10 to ~7.2)Alters ionization state at physiological pH, affecting H-bonding. nih.gov
Redox PotentialIncreases (by 200-300 mV)Affects ability to participate in electron transfer reactions. portlandpress.com
Side Chain VolumeIncreases (by ~30 Å3)Introduces steric bulk, potentially altering protein packing and conformation. portlandpress.com
HydrophobicityModifiedCan change protein folding and interactions with other molecules. nih.gov

Applications as a Mechanistic Probe for Reactive Species in Cell-Free or in vitro Systems

The unique properties of this compound make it an invaluable probe for studying enzymatic mechanisms and molecular environments in vitro. portlandpress.comnih.gov Because its phenolic pKa is shifted closer to the physiological range, it serves as a sensitive reporter on the local electrostatic environment within a protein. nih.govmit.edu

A compelling application of this is seen in studies of E. coli ribonucleotide reductase, an enzyme that uses a long-range proton-coupled electron transfer (PCET) pathway involving several tyrosine residues. nih.gov By site-specifically replacing key tyrosines with 3-nitrotyrosine, researchers were able to probe the pKa of each residue within the protein complex. nih.govnih.gov The observed pKa of the incorporated 3-nitrotyrosine varied depending on its location in the protein and the binding of substrates and allosteric effectors. For example, the pKa of 3-nitrotyrosine at position 730 was 7.8-8.0, but this was elevated to 8.2-8.3 when the full enzyme-substrate complex was formed, indicating a change in the local environment. nih.gov In contrast, the pKa of the same amino acid at position 122 was greater than 9.6, suggesting a very different microenvironment. nih.gov These experiments provide a detailed picture of the ground-state environment at each step of the PCET pathway, yielding mechanistic insights that would be difficult to obtain by other means. nih.govmit.edu The nitrated amino acid thus acts as a molecular footprint and a direct probe of reactive processes and local conditions within a protein. nih.gov

Supramolecular Chemistry and Self Assembly Studies

Exploration of Self-Assembly Mechanisms of DL-2-Hydroxy-5-nitro-Phenylalanine and its Derivatives

The self-assembly of phenylalanine and its derivatives is a complex process governed by a delicate balance of non-covalent forces. The foundational building block, L-phenylalanine, can self-assemble into ordered fibrillar structures. nih.gov The mechanism is driven by a combination of hydrophobic forces, π–π stacking of the aromatic phenyl rings, hydrogen bonding, and electrostatic interactions. nih.gov The ionization state of the amino acid, influenced by pH, plays a critical role; zwitterionic states tend to form fibrils, while cationic and anionic states often lead to the formation of flakes, demonstrating that intermolecular electrostatic interactions can significantly influence the final morphology. nih.govrsc.org

Derivatives of phenylalanine, such as the widely studied diphenylalanine (FF), exhibit a strong propensity to form highly ordered and rigid tubular nanostructures. nih.gov These structures are stabilized by a network of inter-peptide hydrogen bonds and π–π stacking interactions. nih.govmdpi.com The introduction of chemical modifications to the phenylalanine structure can dramatically alter these self-assembly pathways. For instance, capping the N- and C-termini with aromatic groups like fluorenyl-9-methoxycarbonyl (Fmoc) can enhance π–π stacking interactions and lead to different assembled morphologies. nih.govmdpi.com

For a molecule like This compound , the self-assembly mechanism would be influenced by its unique functional groups. The hydroxyl (-OH) group and the nitro (-NO₂) group, both attached to the phenyl ring, would introduce additional possibilities for hydrogen bonding and alter the electronic properties of the aromatic ring. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitro group is a strong hydrogen bond acceptor. rsc.orgresearchgate.net These new interactions would compete with the inherent interactions of the phenylalanine backbone and the π-π stacking of the phenyl rings, leading to potentially novel self-assembled architectures. Halogenation of the phenyl ring in Fmoc-phenylalanine derivatives, for example, has been shown to significantly enhance self-assembly and hydrogelation, indicating that even subtle atomic substitutions on the aromatic side-chain can tune the resulting supramolecular structures. rsc.org

CompoundKey Structural ModificationObserved Self-Assembled MorphologyPrimary Driving InteractionsReference
L-Phenylalanine (zwitterionic)UnmodifiedFibrilsHydrogen bonding, π-π stacking nih.govrsc.org
L-Phenylalanine (cationic/anionic)Charged terminiFlakesElectrostatic interactions, perturbed π-π stacking nih.govrsc.org
Diphenylalanine (FF)Peptide bondNanotubes, microtubesHead-to-tail hydrogen bonds, aromatic stacking nih.gov
Fmoc-PhenylalanineN-terminus Fmoc groupFibrils, hydrogelsEnhanced π-π stacking, hydrogen bonding rsc.org
Halogenated Fmoc-PheHalogen on phenyl ringEnhanced fibril formation and hydrogelationAltered electronic/steric effects, π–π interactions rsc.org

Design and Characterization of Peptide-Based Supramolecular Architectures Incorporating Modified Phenylalanines

The design of peptide-based supramolecular architectures leverages the predictable self-assembly behavior of peptide building blocks. springerprofessional.de Modified phenylalanines are particularly valuable in this context due to the diverse range of non-covalent interactions they can engage in. nih.gov By strategically modifying the phenylalanine structure, researchers can control the assembly process to create specific nanostructures like nanotubes, nanofibers, vesicles, and hydrogels. springerprofessional.denih.gov

A common design strategy involves the use of protecting groups, such as the Fmoc group, which not only facilitates peptide synthesis but also actively participates in the self-assembly process through strong π-π stacking interactions. mdpi.com The combination of the aromatic capping groups with the phenyl side chains of the peptide residues promotes rapid self-assembly kinetics. nih.gov The length of the peptide chain also plays a role; for instance, triphenylalanine (FFF) tends to form planar nanostructures with β-sheet content, in contrast to the tubular structures of diphenylalanine (FF). nih.gov

Incorporating a non-canonical amino acid like This compound into a peptide sequence would offer multiple avenues for rational design.

Enhanced Hydrogen Bonding: The hydroxyl and nitro groups provide additional sites for directed hydrogen bonding, which could be used to stabilize specific secondary structures or intermolecular arrangements.

Altered Aromatic Interactions: The electron-withdrawing nitro group and electron-donating hydroxyl group would modify the electron density of the phenyl ring, influencing its π-π stacking behavior with other aromatic groups.

Responsive Materials: The pKa of the phenolic hydroxyl group and the potential for the nitro group to interact differently based on the chemical environment could be exploited to create materials that respond to stimuli like pH. acs.org

Characterization of these supramolecular architectures relies on a suite of techniques. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of the assembled structures. nih.govnih.gov Spectroscopic methods like Circular Dichroism (CD) provide information about the secondary structure (e.g., β-sheets) and chiral organization within the assembly. nih.govrsc.org Fourier-transform infrared spectroscopy (FTIR) is employed to probe the hydrogen-bonding networks that hold the structures together. nih.gov

Role of Aromatic Interactions and Hydrogen Bonding in Supramolecular Organization

Hydrogen bonding is crucial for forming the repetitive, ordered structures characteristic of peptide assemblies. In uncapped diphenylalanine, cyclic hexamers are stabilized by head-to-tail electrostatic interactions (NH₃⁺···⁻OOC), and these hexamers stack to form nanotubes through a network of inter-peptide hydrogen bonds. nih.gov Multiple hydrogen bonding provides directionality and specificity, enabling the construction of complex and stable supramolecular polymers. rsc.org

In This compound , these fundamental interactions would be supplemented and modulated by the functional groups on the phenyl ring.

Hydrogen Bonding: The nitro group is a potent hydrogen bond acceptor. rsc.org Studies on other nitro-containing aromatic compounds show that the nitro group can participate in multiple C-H···O and N-H···O hydrogen bonds, leading to the formation of stable dimeric and polymeric structures in the solid state. rsc.orgresearchgate.net The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. This multiplicity of hydrogen bonding sites could lead to highly complex and stable three-dimensional networks.

Aromatic Interactions: The electronic nature of the phenyl ring is significantly altered by the strongly electron-withdrawing nitro group and the electron-donating hydroxyl group. This "push-pull" system can influence how the ring interacts with neighboring aromatic systems, potentially favoring offset-stacked or other specific geometries over the typical stacking observed in unmodified phenylalanine. While intramolecular π-π interactions are not always essential for self-assembly in smaller peptides, the interplay between aromatic and other residues is key to defining the final structure. researchgate.net

Influence of Solvent Environment on Self-Assembly Morphology

The solvent environment plays a paramount role in the self-assembly process, as it mediates the non-covalent interactions between the peptide building blocks. nih.gov The choice of solvent, co-solvent, and their ratios can modulate polarity, ionic strength, and peptide concentration, leading to a wide variety of self-assembled microstructures from the same peptide, including fibers, branched structures, plates, and spherulites. nih.gov

For example, diphenylalanine shows a strong propensity for self-assembly in water, where hydrophobic effects help drive the aggregation of the phenyl rings. In contrast, its self-assembly is significantly weaker in a more organic solvent like methanol. nih.gov The polarity of the environment dictates which interactions will dominate. In polar solvents, hydrophobic and aromatic interactions are the primary drivers for assembly, while in nonpolar solvents, hydrogen bonding between the peptide backbones becomes more dominant.

The introduction of functional groups in This compound would make its self-assembly particularly sensitive to the solvent.

Polarity and Hydrogen Bonding: The polar hydroxyl and nitro groups would increase the molecule's affinity for polar, protic solvents like water. The ability of the solvent to form hydrogen bonds with these groups would compete with the intermolecular hydrogen bonds required for self-assembly.

Peptide DerivativeSolvent/Co-solvent SystemResulting MorphologyKey ObservationReference
Diphenylalanine (FF)Water (H₂O)Strong self-assembly (nanotubes/fibers)Hydrophobic effect promotes aggregation. nih.gov
Diphenylalanine (FF)Methanol (CH₃OH)Weak self-assemblyReduced hydrophobic driving force. nih.gov
TFA·FF-OBzlOrganic solvent + Water/KCl/Organic co-solventFibers, branched structures, plates, spherulitesMorphology is tunable by solvent polarity, ionic strength, and concentration. nih.gov
L-PhenylalanineAqueous solution at varying pHFibrils (at zwitterionic pH), Flakes (at acidic/basic pH)Intermolecular electrostatics compete with π-π stacking to control morphology. nih.govrsc.org

Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Separation, Purity, and Quantification

Reversed-Phase HPLC Method Development and Validation

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar compounds such as amino acids and their derivatives. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Method development for a compound like 2-Hydroxy-5-nitro-Phenylalanine (B1505698) involves optimizing several parameters to achieve a good separation with sharp, symmetrical peaks. Key parameters include the choice of the stationary phase, the composition of the mobile phase (including organic modifier concentration and pH), and the detector wavelength. For instance, a sensitive and simple HPLC method was developed for a similar compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, using a C18 column with an isocratic mobile phase of acetonitrile and water (70:30 v/v) containing 0.1% formic acid, with UV detection at 320 nm. nih.gov Another method developed for 2-amino-5-nitrophenol, which shares a similar chromophore, utilized a C18 column with a mobile phase of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA), demonstrating the common use of acidic modifiers to improve peak shape for amine-containing compounds. nih.gov

Typical RP-HPLC Conditions for Nitrophenyl Compounds:

Parameter Condition 1 Condition 2
Column Luna C18 (150 x 3.00 mm, 3 µm) nih.gov C18 column nih.gov
Mobile Phase A: Water + 0.1% TFAB: Acetonitrile + 0.1% TFA nih.gov Acetonitrile:Water (70:30) + 0.1% Formic Acid nih.gov
Elution Isocratic nih.gov Isocratic nih.gov
Flow Rate 0.35 ml/min nih.gov Not specified
Detection UV at 200 nm nih.gov UV at 320 nm nih.gov

| Injection Volume | 10 µl nih.gov | Not specified |

Method validation is a critical step to ensure the reliability of the analytical data. Following guidelines such as those from the International Council for Harmonisation (ICH), validation assesses parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For the analytical method for 2-amino-5-nitrophenol, validation demonstrated good linearity (r² > 0.999), high accuracy (93.1–110.2%), and good precision (1.1–8.1% RSD). nih.gov Similarly, the method for the dimethylbenzamide derivative showed linearity over a concentration range of 0.25-20 μg/ml, with an accuracy of 95% and precision below 10%. nih.gov

Summary of Validation Parameters:

Parameter Definition Typical Acceptance Criteria
Linearity (r²) The ability to elicit test results that are directly proportional to the concentration of the analyte. r² ≥ 0.999 nih.gov
Accuracy (% Recovery) The closeness of test results to the true value. 80-120% (within 15% for LOQ, MOQ, HOQ) nih.gov
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly. RSD ≤ 15% (≤ 20% at LLOQ) nih.gov
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. Peak purity and resolution from other peaks
LOD The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Typically S/N ratio of 3:1

| LOQ | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically S/N ratio of 10:1 nih.gov |

Normal-Phase HPLC for Specific Analytical Separations

Normal-Phase HPLC (NP-HPLC) employs a polar stationary phase and a non-polar mobile phase. It is generally less suited for the direct analysis of highly polar, underivatized amino acids like DL-2-Hydroxy-5-nitro-Phenylalanine because of their poor solubility in non-polar organic solvents. sigmaaldrich.com However, NP-HPLC can be valuable for specific applications, particularly for separating isomers or when the compound has been derivatized to reduce its polarity. For instance, some chiral stationary phases (CSPs) used for enantiomeric separations operate in normal-phase mode. researchgate.net The use of Ultra-Performance Convergence Chromatography (UPC²), a technique similar to normal-phase HPLC that uses compressed CO2 as the primary mobile phase, has been shown to provide better resolution and higher throughput than traditional NP-HPLC for the chiral separation of phenylalanine methyl esters. waters.com Therefore, while RP-HPLC is the workhorse for routine analysis, NP-HPLC remains a useful tool for specific separation challenges, often involving modified forms of the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique, but it is restricted to analytes that are volatile and thermally stable. Amino acids, including this compound, are inherently non-volatile due to their polar functional groups (carboxyl, amino, and hydroxyl) and zwitterionic nature. sigmaaldrich.com Therefore, direct analysis by GC-MS is not feasible.

To make amino acids suitable for GC analysis, a chemical derivatization step is mandatory. sigmaaldrich.com This process converts the polar functional groups into less polar, more volatile moieties. A common and effective method is silylation, which replaces active hydrogens on -OH, -NH2, and -COOH groups with a silyl (B83357) group, such as the tert-butyldimethylsilyl (TBDMS) group. The reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is often used to create TBDMS derivatives, which are known to be more stable and less sensitive to moisture compared to other silyl derivatives. sigmaaldrich.com Another approach involves acylation, for example, using heptafluorobutyryl anhydride (B1165640) to derivatize the analyte. nih.gov

Once derivatized, the volatile analyte can be injected into the GC system, where it is separated based on its boiling point and interaction with the capillary column. The separated components then enter the mass spectrometer (MS), which provides mass information for identification and quantification. The MS detector offers high selectivity and sensitivity, allowing for the detection of characteristic fragments of the derivatized amino acid. sigmaaldrich.com

General Workflow for GC-MS Analysis of this compound:

Step Description Example Reagents/Conditions
1. Sample Preparation Isolation of the analyte from the sample matrix. Extraction or purification
2. Derivatization Conversion of the polar analyte into a volatile derivative. Silylation with MTBSTFA or Acylation with an anhydride. sigmaaldrich.comnih.gov Reaction often requires heating.
3. GC Separation Injection of the derivatized sample onto a GC column for separation. Capillary column (e.g., SLB-5ms), temperature-programmed oven. sigmaaldrich.com

| 4. MS Detection | Ionization of the separated components and mass analysis for identification and quantification. | Electron Ionization (EI), Selective Ion Monitoring (SIM) for high sensitivity. nih.gov |

Chiral Separation Techniques for Enantiomeric Purity Determination of this compound

Since this compound is a racemic mixture, containing both the D- and L-enantiomers, determining the enantiomeric purity is crucial in many research contexts. Chiral separation is achieved using two main approaches: indirect and direct methods.

Indirect Enantioseparation via Chiral Derivatization Reagents

The indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) that is itself enantiomerically pure. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques, most commonly RP-HPLC. nih.govnih.gov

A variety of CDAs are available for the derivatization of the amino group in amino acids. nih.gov The choice of reagent depends on the specific amino acid and the analytical requirements. After derivatization, the resulting diastereomers are separated on a conventional column (e.g., C18), and the ratio of the peak areas corresponds to the enantiomeric ratio of the original sample.

Common Chiral Derivatizing Agents (CDAs) for Amino Acids:

Chiral Derivatizing Agent (CDA) Abbreviation Typical Reaction Conditions Reference
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide Marfey's Reagent (FDAA) Reacts with amino group at 50°C for 1 hour in basic conditions. nih.gov
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate GITC Reacts with amino group at room temperature for 10 minutes. nih.gov
(+)-1-(9-Fluorenyl)ethyl chloroformate FLEC Pre-column derivatization reagent. acs.org
o-Phthalaldehyde (B127526) / Isobutyryl-L-cysteine OPA/IBLC Reacts with primary amines in basic conditions. nih.govnih.gov

Direct Enantioseparation using Chiral Stationary Phases

The direct method for chiral separation is often preferred as it avoids the extra derivatization step, saving time and preventing potential side reactions or racemization. sigmaaldrich.com This approach utilizes a Chiral Stationary Phase (CSP) in the HPLC column. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For polar analytes like amino acids, macrocyclic glycopeptide-based CSPs are particularly successful. sigmaaldrich.com These CSPs, such as those based on teicoplanin or ristocetin, possess ionic groups and are compatible with aqueous mobile phases, making them ideal for separating underivatized amino acids in reversed-phase mode. sigmaaldrich.comresearchgate.netresearchgate.net Studies have shown that a simple mobile phase system, for example, a mixture of acetonitrile and water, can resolve the enantiomers of most common amino acids on a teicoplanin-based column like Astec CHIROBIOTIC T. sigmaaldrich.comsigmaaldrich.com

Comparison of Chiral Stationary Phase Types for Phenylalanine Enantiomers:

CSP Type Chiral Selector Example Typical Separation Mode Performance Notes Reference
Macrocyclic Glycopeptide Teicoplanin Reversed-Phase (RP) Good enantioseparation (Resolution > 1.5) with acetonitrile/water mobile phases. researchgate.net
Macrocyclic Glycopeptide Ristocetin Reversed-Phase (RP) Sufficient enantioseparation (Resolution > 2.7) with acetonitrile/water. researchgate.net
Cyclofructan Isopropylcarbamate cyclofructan 6 Normal-Phase (NP) Showed chiral recognition but with relatively long retention times. researchgate.net

| Cyclodextrin | β-Cyclodextrin | Normal-Phase (NP) | Showed chiral recognition in NP mode. | researchgate.net |

The choice between direct and indirect methods depends on factors such as sample complexity, availability of instrumentation, and the specific goals of the analysis. Both techniques provide powerful means to assess the enantiomeric composition of this compound.

Advanced Detection Methods for Enhanced Sensitivity and Specificity in Research Assays

In the analysis of complex biological samples, achieving high sensitivity and specificity is paramount for the accurate quantification and identification of target analytes. For research applications involving this compound, several advanced detection methodologies are employed, often in conjunction with separation techniques like high-performance liquid chromatography (HPLC). These methods leverage the unique chemical properties of the nitrated amino acid to provide robust analytical data. The choice of detector is critical and often depends on the required sensitivity, the complexity of the sample matrix, and the specific research question being addressed. nih.govipp.pt

Fluorescence Detection (FLD)

Fluorescence detection is a highly sensitive and selective technique used in analytical chemistry. shimadzu.com For amino acids that are not naturally fluorescent, a pre-column or post-column derivatization step is required to attach a fluorescent tag to the molecule. shimadzu.com In the case of this compound and other nitrated amino acids, a common strategy involves the chemical reduction of the nitro group (-NO2) to an amino group (-NH2). This newly formed amine can then be reacted with a fluorogenic reagent to produce a highly fluorescent derivative that can be detected with exceptional sensitivity. nih.gov

One established method involves the reduction of the nitrotyrosine to aminotyrosine using reagents like sodium dithionite. The resulting aminotyrosine can then be reacted to create a fluorescent complex, for example with salicylaldehyde (B1680747) and Al(3+), allowing for detection. nih.gov Other common derivatization agents for amino groups include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC), which react rapidly with primary and secondary amines, respectively, to yield intensely fluorescent products. shimadzu.comnih.gov This derivatization approach significantly enhances the signal-to-noise ratio, enabling the detection of trace amounts of the compound in intricate biological matrices. shimadzu.comacs.org The high selectivity of FLD is advantageous because it minimizes interference from other non-fluorescent compounds present in the sample. shimadzu.com

StrategyPrincipleExample ReagentsKey Advantages
Reduction and DerivatizationThe nitro group of this compound is first reduced to a primary amine. This amine is then reacted with a fluorogenic reagent to form a fluorescent product. nih.govReduction: Sodium Dithionite Derivatization: Salicylaldehyde/Al(3+), o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC) shimadzu.comnih.govnih.govHigh sensitivity and selectivity; well-established chemistry for amino groups. shimadzu.com
Fluorescent Probe LabelingSynthesizing novel fluorescent probes that can selectively bind to or react with the target amino acid or its derivatives, causing a significant change in fluorescence intensity. nih.govrsc.org4-chloro-7-nitrobenzofurazan (NBD-Cl), Fluorescein isothiocyanate (FITC) acs.orgnih.govEnables real-time imaging and tracking in biological systems; can be designed for high chemoselectivity. nih.govrsc.org

Electrochemical Detection (ECD)

Electrochemical detection, particularly when coupled with HPLC, stands out as a highly sensitive and specific method for the analysis of electroactive compounds. nih.gov this compound is inherently electroactive due to the presence of the nitro group, which can be readily reduced at an electrode surface. This electrochemical property provides a direct means of detection without the need for derivatization. rsc.orgscispace.com

HPLC-ECD systems are considered versatile and robust for quantifying nitrated amino acids like 3-nitrotyrosine (B3424624), a compound structurally related to this compound. nih.govmdpi.com The method involves applying a specific potential to a working electrode in a flow cell. As the analyte elutes from the HPLC column and passes over the electrode, it undergoes an oxidation or reduction reaction, generating a measurable electrical current. The magnitude of this current is directly proportional to the concentration of the analyte. mdpi.comnih.gov The use of coulometric array detectors, which consist of multiple electrodes set at increasing potentials, can further enhance selectivity and sensitivity, allowing for detection limits in the femtomole (fmol) range. mdpi.com This makes ECD an ideal technique for detecting the very low concentrations of nitrated amino acids often found in biological tissues. nih.gov

Detector TypeAnalyteApplied PotentialsDetection Limit (LOD)Reference
HPLC-ECD3-NitrotyrosineNot specified20 fmol per injection nih.gov
HPLC with CoulArray Detector3-NitrotyrosineMultiple, e.g., 650 mV to 800 mVEasily detects 25 nM concentrations mdpi.com
Carbon Nanosphere Modified ElectrodeL-Phenylalanine0.06 V1 µM scispace.com
Imprinted Sol-Gel Film SensorL-PhenylalanineNot specified1.0 x 10-9 mol L-1 researchgate.net

Photodiode Array (PDA) Detection

Photodiode array (PDA) detection, also known as diode-array detection (DAD), is another powerful analytical tool when combined with HPLC. A PDA detector measures the absorbance of the eluent across a wide range of ultraviolet and visible wavelengths simultaneously. ipp.ptnih.gov This capability provides not only quantitative information based on absorbance at a specific wavelength but also qualitative spectral information that can confirm the identity and purity of the analyte peak. waters.com

For this compound, the presence of the phenyl ring and the nitro functional group results in a characteristic UV-Vis absorbance spectrum. nih.gov Research on the analysis of nitration products of D-phenylalanine using HPLC-PDA has demonstrated a robust method for separating and quantifying compounds like nitrophenylalanine and nitrotyrosine. nih.gov An isocratic HPLC method with PDA detection was able to achieve limits of detection in the range of 5-100 nM for these derivatives. nih.gov While perhaps not as sensitive as FLD or ECD for trace analysis, PDA detection offers the significant advantage of providing spectral data, which is invaluable for method development, peak identification, and assessing the presence of co-eluting impurities. waters.com

ParameterCondition
Instrumentation Isocratic HPLC with Photodiode Array Detection nih.gov
Column Nucleosil 120, C18 nih.gov
Mobile Phase 5% acetonitrile, 50 mM KH2PO4, pH 3.0 nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temperature 35 °C nih.gov
Limit of Detection (LOD) 5-100 nM nih.gov
Linearity 5 nM - 100 µM (r > 0.999) nih.gov
Precision (RSD) Retention Time: ≤ 0.1%; Peak Height: < 1.5% nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways for Analogues with Tailored Properties

The current methods for generating 3-Nitrotyrosine (B3424624), both in vitro and in vivo, often rely on potent nitrating agents like peroxynitrite or tetranitromethane. nih.govportlandpress.com These methods can lack specificity and yield heterogeneous products, complicating detailed functional studies. Future research must focus on developing novel, controlled synthetic pathways. This includes:

Regiospecific Synthesis: Creating synthetic strategies that allow for the precise placement of nitro groups and other functional moieties on the phenyl ring, enabling the creation of a diverse library of analogues.

Enzymatic Synthesis: Exploring the use of engineered enzymes or ribozymes to catalyze the nitration of tyrosine or its derivatives with high specificity, mimicking biological processes under controlled laboratory conditions.

Genetic Code Expansion: Refining and expanding the use of engineered aminoacyl-tRNA synthetases to incorporate not just 3-Nitrotyrosine but a variety of its analogues into proteins at specific sites. acs.orgnih.gov This would allow for the creation of proteins with tailored properties to probe biological functions with high precision.

Advancements in these areas would move beyond simply producing 3-Nitrotyrosine and enable the synthesis of advanced molecular tools with customized electronic, steric, and reactive properties for a wide range of applications.

Expanded Applications in the Rational Design of Chemical Probes for Cellular Systems (Excluding Clinical)

3-Nitrotyrosine is already recognized as a biomarker of cellular damage and inflammation. hmdb.cawikipedia.org However, its potential as a foundational structure for sophisticated chemical probes remains largely untapped. Future work should aim to leverage its unique characteristics for more dynamic applications in non-clinical cellular research.

One promising avenue involves its use in studying cytoskeletal dynamics. Research has shown that free 3-Nitrotyrosine can be transported into cells and incorporated into the C-terminus of α-tubulin, leading to a reversible disruption of the microtubule network. nih.gov This finding opens the door to designing 3-Nitrotyrosine-based probes to:

Investigate the mechanisms of cytoskeletal damage under conditions of nitrosative stress.

Study the process of microtubule assembly and disassembly in real-time.

Screen for compounds that protect or restore microtubule architecture from nitrosative damage.

Furthermore, because tyrosine nitration can significantly alter protein function and signaling cascades, 3-Nitrotyrosine-containing peptides could be designed as specific inhibitors or modulators of protein-protein interactions within cellular pathways sensitive to redox state. nih.gov

Advanced Computational Modeling for Predictive Understanding of Reactivity and Interactions

Computational chemistry offers a powerful tool to predict and understand the behavior of 3-Nitrotyrosine at a molecular level. While early models were developed to predict which protein tyrosine residues are most susceptible to nitration, recent advancements in machine learning and computational power allow for much deeper analysis. royalsocietypublishing.orgnih.gov

Future computational efforts should focus on:

Developing more accurate prediction algorithms: Building on existing models like GPS-YNO2 and PredNTS, new deep-learning approaches can integrate a wider range of structural and environmental factors (e.g., solvent accessibility, local electrostatic environment, protein dynamics) to improve the prediction of nitration sites. mdpi.comnih.gov

Simulating functional consequences: Using molecular dynamics (MD) simulations to predict how the introduction of a nitro group at a specific site will alter a protein's structure, stability, and interactions with other molecules. This can provide testable hypotheses about the functional impact of nitration. acs.org

Modeling reaction mechanisms: Employing quantum mechanics/molecular mechanics (QM/MM) methods to elucidate the detailed free radical reaction mechanisms that lead to 3-Nitrotyrosine formation, helping to understand the factors that favor nitration over other oxidative modifications. nih.govportlandpress.com

Table 1: Comparison of Computational Models for Nitrotyrosine Site Prediction
Predictor NameMethodologyKey FeaturesReported PerformanceReference
GPS-YNO2Group-based Prediction SystemBased on biochemical properties of amino acids adjacent to tyrosine.Accuracy >76%, Specificity ~80% royalsocietypublishing.org
DeepNitroDeep LearningUtilizes a deep learning framework to identify potential nitration sites.Considered an advancement over earlier models. nih.gov
PredNTSMachine Learning (Random Forest)Integrates multiple sequence features (K-mer, CKSAAP, etc.) with a random forest classifier.Area Under Curve (AUC) of 0.910; outperformed existing predictors on an independent dataset. mdpi.comnih.gov

Integration into Complex Biomolecular Systems for Fundamental Mechanistic Insight

A key frontier in understanding the biological role of 3-Nitrotyrosine is moving from correlation (its presence in disease states) to causation (its direct mechanistic role). The site-specific incorporation of 3-Nitrotyrosine into proteins via genetic code expansion is a revolutionary technique for achieving this. acs.orgnih.gov

This method allows researchers to produce recombinant proteins with a single, precisely placed 3-Nitrotyrosine residue, enabling experiments that were previously impossible.

Table 2: Mechanistic Insights from Site-Specific Integration of 3-Nitrotyrosine
Target ProteinExperimental ObservationFundamental Mechanistic InsightReference
α-TubulinIncorporation of 3-Nitrotyrosine disrupts microtubule architecture.Provides a direct mechanism for how nitrosative stress can lead to cytoskeletal damage and dysfunction. nih.gov
Alpha-synucleinSite-specific incorporation allows study of how nitration at defined sites affects protein aggregation.Helps to dissect the role of specific post-translational modifications in the pathogenesis of neurodegenerative diseases. nih.gov
Hsp90 / Apolipoprotein A1Low efficiency of first-generation systems highlighted the need for more robust incorporation methods for functional studies.Drives the development of better molecular tools to probe the link between protein nitration and disease. acs.org

Future research will undoubtedly apply this powerful technique to a wider range of protein targets. This will allow scientists to systematically dissect how nitration at specific sites affects enzyme kinetics, protein stability, signal transduction, and other fundamental cellular processes, providing definitive mechanistic answers.

Exploration of New Supramolecular Assemblies for Advanced Material Science Applications

Perhaps the most unexplored avenue for 3-Nitrotyrosine is in the field of material science. The chemical structure of the molecule possesses features that are highly conducive to the formation of ordered supramolecular structures. The phenylalanine backbone is a well-known component of self-assembling peptides, while the phenolic hydroxyl, carboxyl, and amino groups can participate in extensive hydrogen bonding networks.

The introduction of the nitro group adds several intriguing properties:

Dipole Moment: The strong dipole of the nitro group can influence intermolecular packing and alignment.

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Electronic Properties: The electron-withdrawing nature of the nitro group can be used to tune the electronic and optical properties of resulting materials.

Future research could explore the design of 3-Nitrotyrosine-containing peptides and other small molecules that self-assemble into novel biomaterials such as hydrogels, nanofibers, or conductive films. These materials could have potential applications in biosensing, controlled-release systems, or as scaffolds for tissue engineering. This area represents a blue-sky opportunity to bridge the gap between the biochemistry of nitroxidative stress and the development of advanced functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.